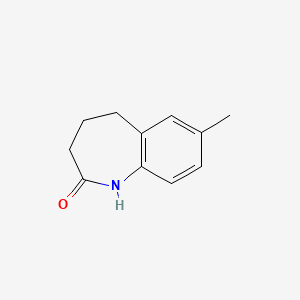
7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring and a ketone functional group at the second position. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
作用机制
Target of Action
They have shown promise in the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Mode of Action
Benzazepines are known to exhibit antibacterial activity, act as sodium channel blockers, and inhibit squalene synthase, which makes them effective in the treatment of hyperlipidemia .
Biochemical Pathways
Benzazepines are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability .
Result of Action
Benzazepines have been found to exhibit a range of biological activities, including antibacterial activity and inhibition of squalene synthase .
Action Environment
Its solubility in dmso and methanol suggests that the compound’s action may be influenced by the solvent environment .
生化分析
Biochemical Properties
They can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Cellular Effects
Benzazepines have been found to exhibit antibacterial activity , as well as sodium channel blockers , and inhibitors of squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .
Molecular Mechanism
Benzazepines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach includes the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzazepines depending on the electrophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as a vasopressin receptor antagonist.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
相似化合物的比较
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 7-Chloro-1,2,3,4-tetrahydro-1-benzazepin-2-one
- 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one
Comparison: 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to the presence of a methyl group at the seventh position, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .
属性
IUPAC Name |
7-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-6-10-9(7-8)3-2-4-11(13)12-10/h5-7H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVVEMIZDQRVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175093-00-2 |
Source


|
| Record name | 7-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)
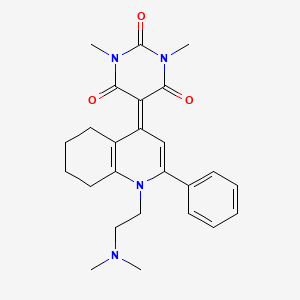
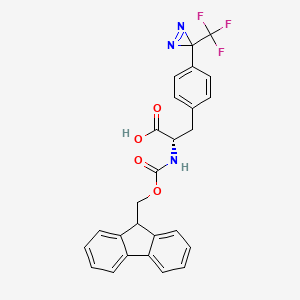
![1-[4-(4-Bromo-1h-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2847667.png)
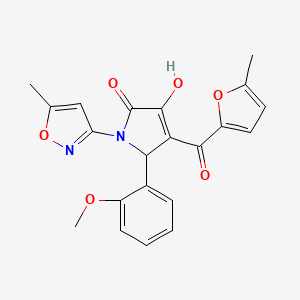
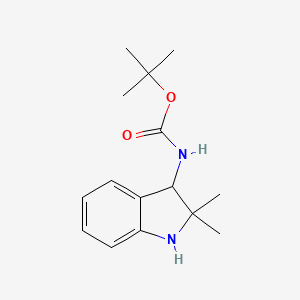
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2847672.png)
![Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2847673.png)
![2-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2847674.png)
![6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2847675.png)
![7-(2-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847677.png)
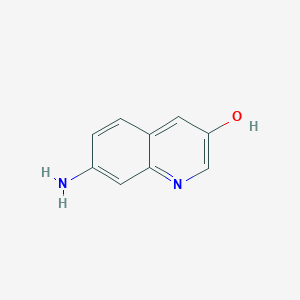
![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/new.no-structure.jpg)
![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid](/img/structure/B2847684.png)
